molecular formula C17H16O5 B585212 Dimethyl 2-(benzyloxy)isophthalate CAS No. 1108724-63-5

Dimethyl 2-(benzyloxy)isophthalate

Cat. No.: B585212
CAS No.: 1108724-63-5
M. Wt: 300.31
InChI Key: DWXVVUJKIXFDCX-UHFFFAOYSA-N
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Description

Dimethyl 2-(benzyloxy)isophthalate is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring two methyl ester groups at the 1- and 3-positions and a benzyloxy substituent at the 2-position. This structural configuration combines aromaticity, ester functionalities, and a bulky benzyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.

Such compounds are often employed as monomers in polymer production, protecting groups in synthesis, or precursors for pharmaceuticals. However, specific applications of this compound require further experimental validation.

Properties

CAS No.

1108724-63-5

Molecular Formula

C17H16O5

Molecular Weight

300.31

IUPAC Name

dimethyl 2-phenylmethoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C17H16O5/c1-20-16(18)13-9-6-10-14(17(19)21-2)15(13)22-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

DWXVVUJKIXFDCX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)OCC2=CC=CC=C2

Synonyms

2-(Phenylmethoxy)-1,3-benzenedicarboxylic Acid 1,3-Dimethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Bromo Group : Enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Branched Esters (DIBP) : Higher volatility and lower biodegradability compared to linear esters, impacting environmental persistence .

Physical-Chemical Properties

Property This compound DMIP Dimethyl 2-bromoisophthalate DIBP
Molecular Weight (g/mol) 286.28 (calculated) 194.18 273.08 278.34
Boiling Point High (estimated >300°C) ~295°C ~320°C (decomposes) 327°C
Water Solubility Low (lipophilic) 0.12 g/L Insoluble 0.003 g/L
Log Kow (Partition Coeff.) ~3.5 (estimated) 1.6 2.8 4.7

Key Observations :

  • DIBP’s branched esters result in lower water solubility and higher environmental mobility than aromatic-substituted analogs .

Toxicity and Regulatory Considerations

Compound Key Toxicity Findings Regulatory Status
This compound Limited data; benzyloxy group may reduce acute toxicity compared to halogens Not evaluated
DMIP Moderate ecotoxicity; QSAR models predict biodegradability Under EPA review
DIBP Endocrine disruption; reproductive toxicity Restricted under EPA TSCA

Metabolic Pathways :

  • Ester hydrolysis is a common detoxification mechanism, but bulky groups (e.g., benzyloxy) may impede enzymatic cleavage, leading to bioaccumulation.

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